molecular formula C7H5F3N2O B1404209 3-(Trifluoromethyl)pyridine-4-carboxamide CAS No. 1416713-20-6

3-(Trifluoromethyl)pyridine-4-carboxamide

Cat. No. B1404209
M. Wt: 190.12 g/mol
InChI Key: GZQWHSYPQHQEHH-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-4-carboxamide (TFPC) is a versatile organic compound that has been studied extensively for its various applications in organic synthesis, scientific research, and biochemistry. Its unique molecular structure and reactivity make it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Modification and Reactivity

  • Modification with Alkyl Radicals : Pyridine-3-carboxamide has been modified through reactions with alkyl radicals to produce mono-, di-, and tri-alkylated products. Specifically, the t-butyl radical results in 6-t-butylpyridine-3-carboxamide, with decreasing reactivity observed in the order of t-butyl, isopropyl, and ethyl radicals (Tada & Yokoi, 1989).

Chemical Synthesis and Functionalization

  • Synthesis of Derivatives and Complexes : Various research has focused on synthesizing derivatives and complexes of pyridine-3-carboxamide and related compounds. For instance, 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide via specific reactions, demonstrating the potential for creating structurally diverse compounds (Yıldırım et al., 2005).

Luminescence and Stability in Lanthanide Complexes

  • Europium(III) and Terbium(III) Complexes : Research involving europium(III) and terbium(III) complexes of pyridine-containing ligands, including pyridinecarboxamide, has highlighted the influence of ligand substitution on luminescence properties. These studies have implications for applications in biological media due to the high stability of these complexes in water (Nocton et al., 2009).

Molecular Structure and NMR Studies

  • Structural Analysis and Antifungal Activity : The structure and conformation of pyridinecarboxamide derivatives have been studied, revealing insights into their potential anti-inflammatory and antifungal applications. This includes investigations into 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, a known anti-inflammatory agent (Rajeswaran & Srikrishnan, 2008).

Vibrational Spectrum and Computational Studies

  • Vibrational Spectrum Analysis : Studies on the vibrational spectrum of 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a related compound, have been conducted using Fourier transform infrared spectrometry. These studies provide insights into the molecular structure and properties, which are essential for various scientific applications (Vural, 2016).

Synthesis of Novel Derivatives

  • Novel Synthesis Methods : Research has been conducted on novel methods for synthesizing isoxazolo and pyrazolo pyridines, demonstrating the versatility and potential of pyridinecarboxamide derivatives in various chemical synthesis applications (Reddy et al., 1997).

Antiproliferative Activity

  • Antiproliferative Compounds : The synthesis and study of 2-arylcarboxamide-thieno[2,3-b]pyridines have indicated their potential as antiproliferative agents, with specific modifications leading to enhanced activity (van Rensburg et al., 2017).

properties

IUPAC Name

3-(trifluoromethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-3-12-2-1-4(5)6(11)13/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQWHSYPQHQEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine-4-carboxamide

CAS RN

1416713-20-6
Record name 3-(trifluoromethyl)pyridine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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